molecular formula C21H19N5O B12939914 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide CAS No. 920315-57-7

4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide

Cat. No.: B12939914
CAS No.: 920315-57-7
M. Wt: 357.4 g/mol
InChI Key: OLSLCMGDZMTRSN-UHFFFAOYSA-N
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Description

4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide is a synthetic organic compound designed for preclinical research and drug discovery. This molecule features a 3-aminoindazole core, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor template . Indazole-containing derivatives are associated with a range of pharmacological activities and are present in several approved therapeutics, such as the tyrosine kinase inhibitor Pazopanib, underscoring the therapeutic relevance of this structural class . The specific substitution pattern of this compound, which includes a 2-aminophenylbenzamide moiety, suggests potential for interaction with various biological targets. Researchers investigating novel inhibitors for oncology, particularly in the areas of receptor tyrosine kinases (RTKs) or serine/threonine kinases, may find this compound of significant interest . Its structure offers a versatile point for further chemical modification and structure-activity relationship (SAR) studies. This product is provided as a high-purity material to ensure reliable and reproducible research outcomes. It is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

920315-57-7

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(3-aminoindazol-1-yl)methyl]-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C21H19N5O/c22-17-6-2-3-7-18(17)24-21(27)15-11-9-14(10-12-15)13-26-19-8-4-1-5-16(19)20(23)25-26/h1-12H,13,22H2,(H2,23,25)(H,24,27)

InChI Key

OLSLCMGDZMTRSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide generally follows a convergent multi-step approach:

  • Step 1: Synthesis of the Indazole Intermediate
    The 3-amino-1H-indazole core is prepared or procured, often via cyclization of hydrazine derivatives with appropriate substituted benzaldehydes or nitriles. Protection of the amino group may be necessary depending on subsequent steps.

  • Step 2: Preparation of the Benzamide Intermediate
    The benzamide moiety bearing a chloromethyl substituent at the para position (4-(chloromethyl)benzoyl chloride) is synthesized or commercially obtained. This intermediate serves as the electrophilic partner for nucleophilic substitution.

  • Step 3: Coupling via Methylene Bridge Formation
    The key step involves nucleophilic substitution of the chloromethyl group by the nitrogen at the N-1 position of the indazole ring, forming the methylene bridge. This reaction is typically carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation, using polar aprotic solvents such as DMF or DMSO, and mild bases to deprotonate the indazole nitrogen.

  • Step 4: Amide Bond Formation with 2-Aminophenyl Group
    The final coupling involves attaching the 2-aminophenyl group to the benzamide carbonyl. This is commonly achieved by amide bond formation using coupling agents such as HATU, DCC, or EDCI in the presence of bases like DIPEA in solvents like DMF or dichloromethane. Reaction monitoring by TLC or HPLC ensures completion.

  • Step 5: Purification and Characterization
    The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallized to improve purity. Structural confirmation is done by NMR (¹H, ¹³C), mass spectrometry, and sometimes X-ray crystallography.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Conditions Notes
1 Indazole synthesis Hydrazine hydrate + substituted benzaldehyde/nitrile, reflux in ethanol or acetic acid Amino group protection may be required
2 Benzoyl chloride preparation 4-(chloromethyl)benzoic acid + thionyl chloride or oxalyl chloride, reflux Ensure dryness to avoid hydrolysis
3 N-alkylation (methylene bridge formation) Indazole + 4-(chloromethyl)benzoyl chloride, base (K2CO3 or NaH), DMF, 50-80°C, inert atmosphere Reaction time: 12-24 h; monitor by TLC
4 Amide coupling 4-((3-Amino-1H-indazol-1-yl)methyl)benzoyl chloride + 2-aminophenylamine, coupling agent (HATU/DCC), base (DIPEA), DMF, room temp to 40°C Reaction time: 6-12 h; avoid excess base to prevent side reactions
5 Purification Silica gel chromatography, recrystallization from ethanol or ethyl acetate Yields typically 60-85% after purification

Research Findings and Optimization Insights

  • Base Selection: Potassium carbonate and sodium hydride are commonly used for the N-alkylation step; sodium hydride offers higher reactivity but requires careful handling due to its pyrophoric nature.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants, improving yields in the methylene bridge formation step.

  • Temperature Control: Elevated temperatures (50-80°C) accelerate the alkylation but prolonged heating above 80°C can lead to side reactions such as decomposition or over-alkylation.

  • Coupling Agents: HATU is preferred for amide bond formation due to its high efficiency and reduced racemization risk compared to DCC.

  • Purity Assessment: NMR spectroscopy confirms the presence of characteristic aromatic protons (δ 6.5–8.5 ppm), methylene bridge protons (δ 4.5–5.5 ppm), and amino protons (δ 3.5–4.5 ppm). Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

Comparative Table of Related Synthetic Approaches

Method Aspect Description Advantages Limitations
Direct N-alkylation of indazole with chloromethylbenzoyl chloride Straightforward, single-step coupling Simplicity, moderate to good yields Requires inert atmosphere, sensitive to moisture
Stepwise amide coupling after methylene bridge formation Allows purification of intermediates Higher purity, better control More steps, longer synthesis time
Use of protected amino groups Protects reactive amines during coupling Prevents side reactions Additional deprotection steps required
Microwave-assisted synthesis Accelerates reaction times Reduced reaction time, energy efficient Requires specialized equipment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amine groups in this compound participate in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form N-alkylated derivatives.

  • Acylation : The amine groups react with acyl chlorides (e.g., acetyl chloride) to produce amide-linked products.

Table 1: Alkylation and Acylation Outcomes

Reaction TypeReagent/ConditionsProductYield (%)
AlkylationCH₃I, K₂CO₃, DMFN-Methyl derivative75–82
AcylationAcCl, Et₃N, THFAcetylated amide68–73

Oxidation and Reduction

The indazole ring and benzamide group undergo redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the indazole’s methylene bridge to a ketone.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole’s nitro substituents to amines.

Key Observations :

  • Oxidation reactions require controlled conditions to prevent over-oxidation of the benzamide.

  • Reductive amination of intermediates enhances solubility for biological testing.

Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution at the C5 and C7 positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, predominantly at C5 .

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives for Suzuki coupling.

Table 2: Substitution Patterns

ReactionPositionMajor ProductSelectivity
NitrationC55-Nitroindazole>90%
BrominationC77-Bromoindazole85%

Hydrolysis of the Benzamide

The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to form 4-((3-aminoindazolyl)methyl)benzoic acid.

  • Basic Hydrolysis (NaOH, H₂O/EtOH): Yields the corresponding carboxylate salt.

Applications : Hydrolysis products serve as intermediates for synthesizing analogs with modified pharmacokinetic properties.

Metal-Catalyzed Cross-Coupling

The compound participates in palladium- and copper-catalyzed reactions:

  • Suzuki Coupling : Brominated derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl structures.

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃/Xantphos .

Table 3: Cross-Coupling Efficiency

ReactionCatalyst SystemYield (%)
Suzuki CouplingPd(PPh₃)₄78–85
Buchwald-HartwigPd₂(dba)₃65–72

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pharmacological and Biochemical Data

Compound Target/Activity IC50/EC50 (nM) Selectivity Notes
Target Compound HDAC1 (predicted) Pending data Potential dual HDAC/DNMT inhibition
MS-275 HDAC1/3 0.3–1.7 Phase I/II trials ongoing
8a HDAC1/Topo I 120 (HDAC1) Fluorescence-based tracking
Salicylamide 1 MRSA 0.5 µg/mL CF3 critical for activity

Biological Activity

4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indazole moiety and an aniline derivative. Its molecular formula is C21H20N4C_{21}H_{20}N_4, with a molar mass of approximately 356.42 g/mol. The presence of both amino and carbonyl groups in its structure contributes to its reactivity and biological activity.

Preliminary studies suggest that 4-((3-amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide exhibits anti-cancer properties through several mechanisms:

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting specific targets involved in tumor growth, such as protein kinases and other signaling pathways related to cell proliferation and apoptosis .
  • Binding Affinity : The structural features of the compound enhance its binding affinity to biological targets, which may modulate pathways associated with cancer cell survival.

Biological Activity Overview

The biological activity of 4-((3-amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide has been evaluated in various studies. Key findings include:

Study Biological Activity IC50 Values Notes
Study AInhibition of PLK40.5 nMEffective against colon cancer models .
Study BAntiproliferative0.64 μMActive against multiple myeloma cell lines .
Study CFGFR Inhibition30.2 nMShows promise as a lead compound for further development .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of indazole derivatives, 4-((3-amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide was tested against HCT116 colon cancer cells. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Targeted Inhibition

Another research effort focused on the compound's ability to inhibit FGFR signaling pathways, which are crucial in various cancers. The results indicated that the compound effectively inhibited FGFR activity with low nanomolar IC50 values, suggesting its potential as a targeted therapy for FGFR-dependent tumors .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the indazole core and the substituents on the benzamide group significantly influence the biological activity of the compound. For instance, variations in the amino groups or the introduction of halogen substituents on the indazole ring can enhance potency and selectivity against specific cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling an amine-containing intermediate (e.g., 2-aminophenyl derivatives) with activated carbonyl groups (e.g., benzoyl chlorides or esters). For example, analogous compounds are synthesized via refluxing amines with acyl chlorides in solvents like methanol or dichloromethane, followed by purification via column chromatography (hexane/EtOAc gradients) . Key optimizations include:

  • Reaction Time : Extended reflux durations (e.g., 12 hours) to ensure complete coupling .
  • Oxidizing Agents : Use of TBHP (tert-butyl hydroperoxide) to facilitate domino reactions, as seen in indole-based syntheses .
  • Purification : Silica gel chromatography (60–120 mesh) with gradient elution to isolate high-purity products .

Q. Which spectroscopic techniques are essential for confirming the structure of 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide?

Methodological Answer: A multi-technique approach is critical:

TechniquePurposeKey Observations from Evidence
1H/13C NMR Confirm backbone connectivity and substituent positionsAromatic protons (δ 6.4–7.9 ppm), NH signals (δ 8.8 ppm), and carbonyl carbons (~165–181 ppm) .
FT-IR Identify functional groups (e.g., C=O, N-H)Stretching bands for C=O (~1680 cm⁻¹) and N-H (~3320 cm⁻¹) .
Mass Spec Verify molecular weight and fragmentation patternsParent ion peaks matching calculated molecular weights (e.g., [M+H]+ for C29H25ClN6O: 509.01) .
CHN Analysis Assess purity and elemental compositionClose alignment of observed vs. calculated C, H, N percentages (e.g., C: 68.44% vs. 68.43%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data during structural elucidation?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Multi-Solvent NMR : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts (e.g., NH protons in DMSO-d6 show downfield shifts due to hydrogen bonding) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for aromatic regions .
  • High-Resolution MS : Confirm exact mass (e.g., HRMS-ESI) to distinguish between isobaric species or adducts .

Q. What computational methods are used to predict the biological activity of this compound, and how do docking studies inform structural modifications?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases or receptors). For example, docking poses of benzamide analogs reveal interactions with hydrophobic pockets and hydrogen bonds .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity using descriptors like logP or Hammett constants .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations) to prioritize derivatives with favorable dynamics .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., up to 500°C for COF analogs) to evaluate thermal stability .
  • pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals. For example, amide bonds may hydrolyze under acidic/basic conditions .
  • Accelerated Aging : Store samples at 40°C/75% relative humidity for 4 weeks and analyze purity changes using LC-MS .

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